Ixazomib, also known by its chemical name (1R,2S,5R)-6-Amino-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-((S)-2-methoxypropanamido)hexanamide, is a second-generation proteasome inhibitor []. It is a reversible inhibitor, unlike its predecessor, bortezomib []. Ixazomib citrate, the prodrug of Ixazomib, is orally bioavailable and rapidly hydrolyzes to the active moiety, Ixazomib, in plasma [].
Ixazomib plays a crucial role in scientific research, particularly in the field of oncology, as a tool to understand the mechanisms of proteasome inhibition and its effects on cancer cells [, ]. Its oral bioavailability and manageable toxicity profile make it a valuable agent in preclinical and clinical studies for various cancers, including multiple myeloma and lymphoma [, , , , , ].
Ixazomib was developed through a large-scale screening of boron-containing compounds, leading to its identification as a potent proteasome inhibitor. It is classified under the Anatomical Therapeutic Chemical classification system as an antineoplastic agent (ATC code: L01XX). Its pharmacological profile includes reversible inhibition of the proteasome subunit beta type-5 (PSMB5), which plays a crucial role in protein degradation within cells, particularly in cancerous cells .
The synthesis of ixazomib involves several key steps, utilizing various chemical reactions to construct its complex molecular structure. The process typically begins with the preparation of intermediates that contain the boronic acid functionality essential for its activity.
Ixazomib's molecular structure can be described in detail based on its chemical formula . It features a unique arrangement that includes:
Ixazomib participates in several important chemical reactions that underpin its mechanism of action:
The mechanism by which ixazomib exerts its effects involves selective inhibition of the 20S proteasome complex, particularly targeting the beta type-5 subunit (PSMB5). This inhibition disrupts normal protein turnover within cells.
Ixazomib exhibits several notable physical and chemical properties:
Ixazomib is primarily utilized in oncology for treating multiple myeloma. Its applications extend beyond this primary indication:
The 20S proteasome core particle comprises four stacked heptameric rings (αββα), with proteolytic activity residing in the β-subunits. Ixazomib selectively targets the β5 subunit (PSMB5), which exhibits chymotrypsin-like (ChT-L) activity—the primary proteolytic site responsible for degrading >80% of cellular proteins [1] [7]. As a boronic acid derivative, ixazomib forms a tetrahedral transition-state complex with the N-terminal threonine residue (Thr1) of PSMB5, mimicking the substrate’s carbonyl group during peptide bond hydrolysis [2] [5]. This binding disrupts the ubiquitin-proteasome pathway (UPP), critical for hematologic malignancies like multiple myeloma, where malignant plasma cells exhibit heightened dependence on proteasomal protein degradation due to immunoglobulin overproduction [1] [3].
Ixazomib exhibits rapid, reversible binding kinetics distinct from other proteasome inhibitors:
Table 1: Kinetic Properties of Proteasome Inhibitors
Inhibitor | Binding Mechanism | β5 Dissociation t½ | Cellular Retention |
---|---|---|---|
Ixazomib | Reversible | 18 min | Moderate |
Bortezomib | Slowly reversible | 110 min | High (RBC-trapped) |
Carfilzomib | Irreversible | >24 h | Prolonged |
Ixazomib achieves potent suppression of ChT-L activity through:
Table 2: Proteasome Subunit Inhibition Profile of Ixazomib
Subunit | Proteolytic Activity | IC50 (nM) | Biological Consequence |
---|---|---|---|
β5 (PSMB5) | Chymotrypsin-like (ChT-L) | 3.4 | Accumulation of polyubiquitinated proteins, ER stress |
β1 (PSMB6) | Caspase-like (C-L) | 31 | Delayed inhibition at high doses |
β2 (PSMB7) | Trypsin-like (T-L) | >3,500 | Minimal inhibition clinically |
Ixazomib’s selectivity for β5 over β1/β2 subunits underpins its efficacy-toxicity balance:
Table 3: Subunit Inhibition Dynamics Across Hematologic Malignancies
Malignancy Model | β5 Inhibition (ChT-L) | β1 Inhibition (C-L) | Key Findings |
---|---|---|---|
Multiple Myeloma | >80% at 30 nM | ~40% at 100 nM | Synergistic apoptosis with lenalidomide via NOXA upregulation [3] |
T-ALL Xenografts | 70–80% | 70% (β1i-specific) | Overcomes bortezomib resistance via immunoproteasome inhibition [8] |
AML Primary Cells | IC50: 30 ± 8 nM | IC50: 95 ± 22 nM | Higher β1 inhibition correlates with LC50 reduction [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7